cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
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Overview
Description
Cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a cyclobutyl group, a phenylethenyl group, and a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and phenylethenyl intermediates. These intermediates are then coupled using a sulfonylation reaction to form the final product. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action for cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylpiperazine derivatives and cyclobutyl-containing molecules. Examples include:
- Cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazine
- Cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperidin-1-yl]methanone .
Uniqueness
Cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(16-7-4-8-16)18-10-12-19(13-11-18)23(21,22)14-9-15-5-2-1-3-6-15/h1-3,5-6,9,14,16H,4,7-8,10-13H2/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFXQPKKGSGKII-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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